Spiro[cyclopentane-1,9'-fluorene]
Description
Significance of Spiro-Architectures in Organic Chemistry and Materials Science
Spiro compounds, characterized by two rings linked by a single common atom, are a unique class of organic molecules with significant implications for materials science and organic chemistry. ontosight.aiwikipedia.org This central spiro-atom, which is typically a quaternary carbon, imparts a three-dimensional and rigid structure to the molecule. wikipedia.orgunimi.it The perpendicular orientation of the two ring systems in spiro-architectures effectively suppresses intermolecular π-π stacking, which can lead to enhanced solubility and improved morphological stability in thin films. unimi.itacs.org These characteristics are highly desirable in the development of materials for organic electronic devices. acs.org
The synthesis of these complex structures can be challenging for organic chemists due to the potential for steric strain and rearrangements to different cyclic frameworks. researchgate.net However, the unique three-dimensional geometry and conformational properties of spirocycles allow for better interaction with target proteins, making them valuable in drug discovery. researchgate.net In materials science, the spiro-linkage can be used to connect two distinct π-conjugated systems, creating materials with tailored electronic and photophysical properties. acs.org This "spiro concept" has been instrumental in designing materials with high glass transition temperatures (Tg), which contributes to the long-term stability of devices. unimi.itnih.gov
Overview of Fluorene (B118485) Derivatives in Optoelectronic and Polymeric Systems
Fluorene and its derivatives are a well-established class of organic materials extensively utilized in optoelectronics and polymer chemistry. rsc.orgbangor.ac.uk Their delocalized π-conjugated system facilitates efficient charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.govrsc.org Fluorene-based polymers, often referred to as polyfluorenes, are particularly noted for their high fluorescence quantum yields, good thermal stability, and the ease with which their chemical structure can be modified. researchgate.netmdpi.com
The properties of fluorene derivatives can be fine-tuned by introducing different substituents at the C-9 position of the fluorene core. mdpi.com This functionalization allows for the control of solubility, energy levels, and charge-transporting characteristics of the resulting materials. ogc.co.jp For instance, attaching bulky groups at the C-9 position can prevent aggregation and maintain high emission efficiency in the solid state. Fluorenone, a derivative of fluorene, also exhibits favorable characteristics for electronic applications, including high thermal stability and good charge transport properties. rsc.org The versatility of fluorene chemistry has led to the development of a wide array of materials with applications spanning the entire visible spectrum. researchgate.net
Unique Structural Features of Spiro[cyclopentane-1,9'-fluorene] and Related Spiro-Fluorenes in Academic Contexts
Spiro[cyclopentane-1,9'-fluorene] is a specific type of spiro-fluorene compound where a cyclopentane (B165970) ring is attached to the C-9 position of a fluorene moiety. chemspider.comchemicalbook.com This structure is a prime example of the spiro-architecture, combining the advantageous properties of both the spiro-linkage and the fluorene core. The most prominent feature of spiro-fluorenes, including the well-studied 9,9'-spirobifluorene, is the orthogonal arrangement of the two planar fluorene units connected by a sp³-hybridized carbon atom. researchgate.net This rigid, three-dimensional structure minimizes intermolecular interactions and prevents the close packing of polymer chains, leading to amorphous materials with good solubility in organic solvents. unimi.itresearchgate.net
This unique molecular geometry imparts high thermal stability and a high glass transition temperature (Tg) to polymers incorporating spiro-fluorene units. researchgate.netnycu.edu.tw For example, polyimides based on spirobifluorene have shown excellent thermal stability with decomposition temperatures for 10% weight loss exceeding 570°C. researchgate.net The spiro-conjugation in these molecules, a type of homoconjugation, enhances their hole-transporting capabilities. nih.gov Researchers have synthesized various derivatives of spiro[cyclopentane-1,9'-fluorene] and other spiro-fluorenes to explore their potential in advanced materials. For instance, brominated derivatives like spiro[cyclopentane-1,9'-(2,6-dibromo-fluorene)] have been synthesized for further functionalization. scbt.com The development of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) based materials has also shown great promise in perovskite solar cells, exhibiting high power conversion efficiencies and enhanced stability. rsc.orgrsc.org
Data Tables
Table 1: Properties of Spiro[cyclopentane-1,9'-fluorene] and a Related Derivative
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Spiro[cyclopentane-1,9'-fluorene] | 14966-37-1 | C₁₇H₁₆ | 220.31 | chemspider.comchemicalbook.com |
| spiro[cyclopentane-1,9'-(2,6-dibromo-fluorene)] | 925890-09-1 | C₁₇H₁₄Br₂ | 378.10 | scbt.com |
Table 2: Thermal Properties of Spirobifluorene-Based Polyimides
| Polymer | Tg (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 900°C (%) | Reference |
| Polyimide 5a | 338 | 585 | 621 | 68 | nycu.edu.tw |
| Polyimide 5b | 287 | 542 | 573 | 63 | nycu.edu.tw |
| Polyimide 5c | 321 | 573 | 609 | 67 | nycu.edu.tw |
| Polyimide 5d | 374 | 606 | 652 | 70 | nycu.edu.tw |
| Polyimide 5e | 358 | 592 | 637 | 69 | nycu.edu.tw |
Structure
2D Structure
Properties
IUPAC Name |
spiro[cyclopentane-1,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)17(15)11-5-6-12-17/h1-4,7-10H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJRAFRYWVOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558043 | |
| Record name | Spiro[cyclopentane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-37-1 | |
| Record name | Spiro[cyclopentane-1,9′-[9H]fluorene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14966-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclopentane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Spiro Cyclopentane 1,9 Fluorene
Strategies for Core Synthesis of Spiro[cyclopentane-1,9'-fluorene]
The construction of the spiro[cyclopentane-1,9'-fluorene] framework can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Multicomponent Reaction Approaches for Spirocyclic Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, present an efficient pathway to spirocyclic systems. For instance, the three-component reaction involving alkylisocyanide, dialkyl acetylenedicarboxylate, and 3-phenacylideneoxindole in refluxing toluene (B28343) has been shown to produce functionalized spiro[cyclopentane-1,3'-indolines] in good yields. sioc-journal.cn While not directly yielding spiro[cyclopentane-1,9'-fluorene], this methodology highlights the potential of MCRs in constructing spiro-cyclopentane ring systems, which could be adapted for fluorene-based substrates.
Tandem Radical-Addition Reactions for Spiro-Fluorene Derivatives
Tandem radical-addition reactions provide a powerful tool for the synthesis of complex cyclic molecules. A notable example is the synthesis of 3′-nonafluorobutylmethyl-4′-methyl-spiro[cyclopentyl-9,1′]fluorenes. rsc.orgresearchgate.net This process involves the reaction of 9,9-diallylfluorenes with perfluorobutyl iodide in the presence of a radical initiator, followed by a reduction step under mild conditions. rsc.orgresearchgate.net This approach allows for the introduction of specific substituents onto the cyclopentane (B165970) ring during the cyclization process. The resulting spiro-fluorene derivatives have shown promise as building blocks for liquid crystalline conjugated polymers and oligomers, exhibiting enhanced glass transition and clearing point temperatures. rsc.orgresearchgate.net
Large-Scale Synthesis Considerations in Academic Research
The transition from laboratory-scale synthesis to larger-scale production presents unique challenges. A published procedure for the large-scale synthesis of the related spiro[cyclopropane-1,9'-[9H]fluorene] highlights the importance of developing robust and scalable synthetic routes. epa.gov While specific details for the large-scale synthesis of spiro[cyclopentane-1,9'-fluorene] are not extensively documented in the provided search results, the principles of process optimization, reagent selection, and purification methods from related spiro-fluorene compounds would be applicable.
Functionalization and Derivatization of the Spiro[cyclopentane-1,9'-fluorene] Scaffold
Once the core spiro[cyclopentane-1,9'-fluorene] structure is in hand, further functionalization can be carried out to tune its electronic and physical properties for specific applications.
Introduction of Halogen Substituents (e.g., Bromination) on the Spiro-Fluorene Core
Halogenation, particularly bromination, is a common and versatile method for introducing reactive handles onto the fluorene (B118485) unit of the spiro scaffold. These halogenated derivatives serve as key intermediates for subsequent cross-coupling reactions, allowing for the introduction of a wide variety of functional groups.
The direct bromination of the fluorene core is a common strategy. For example, 2,7-dibromo-9-fluorenone (B76252) can be synthesized from fluorenone and bromine in the presence of a catalyst. google.com This dibrominated fluorenone can then potentially be used as a precursor for the synthesis of 2,7-dibrominated spiro[cyclopentane-1,9'-fluorene] derivatives. The synthesis of 2,7-dibromo-9,9'-spirobifluorene, a closely related compound, is achieved by reacting 2,7-dibromo-9-fluorenone with the Grignard reagent of 2-bromobiphenyl. ossila.com This suggests a potential pathway for synthesizing brominated spiro[cyclopentane-1,9'-fluorene] by employing an appropriate cyclopentyl Grignard reagent or a related synthetic equivalent.
Specific examples of brominated spiro[cyclopentane-1,9'-fluorene] derivatives have been reported, such as spiro[cyclopentane-1,9′-(2,6-dibromo-fluorene)]. scbt.com The synthesis of various 2,7-disubstituted spiro-cyclopentane fluorenes has also been described, indicating the feasibility of introducing substituents at these positions. researchgate.net
Below is a table summarizing some of the key brominated fluorene and spiro-fluorene compounds and their synthetic precursors.
| Compound Name | Precursor(s) | Reagents/Conditions | Reference(s) |
| 2,7-Dibromofluorenone | Fluorenone, Bromine | Acetic acid, Fuming sulfuric acid, Iron-iodine catalyst | google.com |
| 2,7-Dibromo-9,9′-spirobifluorene | 2,7-Dibromo-9-fluorenone, 2-Bromobiphenyl | Grignard reaction | ossila.com |
| Spiro[cyclopentane-1,9′-(2,6-dibromo-fluorene)] | Not specified | Not specified | scbt.com |
This strategic introduction of bromine atoms opens up avenues for creating a diverse library of spiro[cyclopentane-1,9'-fluorene] derivatives with tailored properties for advanced material applications.
Modification for Enhanced Material Performance and Optoelectronic Properties
The rigid and orthogonal structure of the spiro[cyclopentane-1,9'-fluorene] core makes it a valuable building block for advanced organic materials. Modifications to this scaffold have been shown to significantly enhance thermal stability and introduce desirable optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs).
Research into nematic liquid crystalline organic semiconductors has demonstrated the utility of the spiro[cyclopentane-1,9'-fluorene] unit. researchgate.net Incorporating this moiety into conjugated oligomers leads to a marked improvement in both the glass transition temperature (Tg) and the clearing point temperature (Tc). For instance, replacing three 9,9-dioctylfluorene units in an oligomer with 3′-nonafluorobutylmethyl-4′-methyl-spiro[cyclopentyl-9,1′] fluorene units resulted in a 37°C increase in Tg and a 61°C increase in Tc. researchgate.net This enhancement in thermal stability is critical for the durability and operational lifetime of electronic devices.
Despite these significant effects on physical properties, the introduction of the spiro[cyclopentane-1,9'-fluorene] unit has little impact on the material's inherent photophysical properties. researchgate.net Polymers incorporating this structure exhibit strong UV-visible absorbance between 350-385 nm and emit light in the blue region of the spectrum, with photoluminescence peaks around 460-490 nm. researchgate.net This makes them highly suitable for use as blue-emitting materials in OLEDs. An organic light-emitting device using a copolymer with these units as the emitting layer produced a stable, bright blue emission. researchgate.net
Spiro-Annulation Reactions for Fused Heterocyclic Systems
Spiro-annulation reactions provide a powerful strategy for constructing complex, polycyclic molecular architectures from the spiro[cyclopentane-1,9'-fluorene] framework. These reactions create additional fused rings, leading to novel compounds with unique three-dimensional structures and properties.
A notable example is the DABCO (1,4-diazabicyclo[2.2.2]octane)-promoted annulation reaction between bindone (B167395) ([1,2′-biindenylidene]-1′,3,3′-trione) and 3-methyleneoxindoles. This reaction yields diverse spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives, demonstrating molecular diversity based on reaction conditions. When 3-phenacylideneoxindoles are used as the substrate in dichloromethane (B109758) (DCM) at room temperature, the reaction proceeds with high diastereoselectivity to afford the corresponding spiro derivatives. However, employing 2-(2-oxoindolin-3-ylidene) acetates under similar conditions results in a mixture of Z/E isomers.
Table 1: Synthesis of Spiro[indeno[1,2-a]fluorene-5,3′-indoline] Derivatives via Annulation
| Substrate 1 (Bindone) | Substrate 2 (3-Methyleneoxindole) | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Bindone | 3-Phenacylideneoxindole | Spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivative | Good | High |
Data compiled from a study on DABCO-promoted annulation reactions.
This methodology highlights how the spiro core can serve as a scaffold for building intricate, fused heterocyclic systems through controlled annulation reactions.
Stereoselective Synthesis and Chiral Induction in Spiro[cyclopentane-1,9'-fluorene] Derivatives
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly for applications in pharmacology and materials science. Chiral spirooxindoles are considered privileged heterocyclic motifs due to their prevalence in natural alkaloids and pharmaceuticals. rsc.org The construction of these chiral spiro-cyclic frameworks is a significant challenge, and stereoselective methods are highly sought after. rsc.org
Asymmetric Approaches to Spirooxindole-Fused Cyclopentanes
A highly effective method for the stereoselective synthesis of spiro-cyclopentaneoxindoles involves an organocatalytic cascade reaction. nih.gov This approach utilizes simple alkylidene oxindoles and nitroketones to construct a spiro-cyclopentaneoxindole core with four consecutive stereogenic centers. The reaction proceeds via a cascade of Michael and aldol (B89426) reactions, catalyzed by a chiral thiourea (B124793) catalyst. nih.gov
This methodology yields products in moderate to high yields with excellent enantioselectivities. nih.gov The resulting spiro ring is functionalized with nitro, ester, and hydroxyl groups, which can be used for further chemical transformations. nih.gov The development of such catalytic asymmetric syntheses is crucial for accessing optically active spiro compounds. rsc.org
Table 2: Asymmetric Synthesis of Spiro-cyclopentaneoxindoles via Organocatalytic Cascade Reaction
| Alkylidene Oxindole | Nitroketone | Catalyst | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| (E)-3-(4-bromobenzylidene)-1-methylindolin-2-one | 1-nitro-3-phenylpropan-2-one | Chiral Thiourea | High | Excellent |
| (E)-1-methyl-3-(4-nitrobenzylidene)indolin-2-one | 1-nitro-3-phenylpropan-2-one | Chiral Thiourea | High | Excellent |
This table represents findings from research on the highly stereoselective synthesis of spiro-cyclopentaneoxindoles. nih.gov
This organocatalytic strategy showcases a powerful and efficient route to chiral spirooxindole-fused cyclopentanes, which are valuable substructures in the broader family of spiro[cyclopentane-1,9'-fluorene] derivatives.
Structural Characterization and Conformational Analysis in Advanced Research
Single Crystal X-ray Diffraction Studies of Spiro[cyclopentane-1,9'-fluorene] and its Derivatives
A defining feature of spiro-fluorene systems is the nearly perpendicular arrangement of the two constituent planar moieties linked by the spiro-carbon. Spiro-conjugated aromatic hydrocarbons are noted for their distinctive nonplanar configuration with electronically orthogonal central subunits. acs.org This orthogonality is a direct consequence of the sp³ hybridization of the central carbon atom.
In derivatives like spiro[fluorene-9,9′-xanthene] (SFX), the twist angle between the fluorene (B118485) and xanthene units has been measured to be approximately 87.5°. acs.org This is slightly less than the 89.8° angle observed in the well-known hole-transporting material, spiro-OMeTAD, a difference attributed to reduced steric hindrance. acs.org This near-orthogonal spiro conformation is critical as it effectively prevents tight molecular packing and aggregation, which in turn imparts excellent solubility for solution processing. acs.org In another study involving a fused spiro-fluorene framework, a dihedral angle of 89.56° was observed, highlighting the consistent perpendicular nature of these structures. researchgate.net The rigid and orthogonal geometry of the spiro-structure is a key feature in the design of various functional materials. acs.org
Table 1: Selected Dihedral/Twist Angles in Spiro-Fluorene Derivatives
| Compound/System | Dihedral/Twist Angle (°) | Reference |
| Spiro[fluorene-9,9′-xanthene] (X59) | 87.5 | acs.org |
| Spiro-OMeTAD | 89.8 | acs.org |
| Fused Spiro-fluorene framework (Spiro-3TCzBN) | 89.56 | researchgate.net |
This table presents a comparison of the twist angles observed in different spiro-fluorene based compounds, illustrating the near-orthogonal arrangement of the constituent ring systems.
In the solid state, the packing of spiro-fluorene molecules is governed by various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental in molecular self-assembly. rsc.org While the bulky and orthogonal nature of spiro compounds can hinder close packing, intermolecular forces still play a significant role in the crystalline architecture. acs.org
Spectroscopic Investigations for Advanced Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques provide complementary information to X-ray diffraction for structural characterization, especially for materials in solution or when single crystals are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of spiro[cyclopentane-1,9'-fluorene] and its derivatives. mdpi.comrsc.org For instance, in a study of fluorinated spiro heterocycles, the chemical shifts in ¹H NMR helped to distinguish between axial and equatorial protons, providing insights into the conformation of the rings in solution. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. koreascience.krnist.gov This helps to confirm the successful synthesis and purity of the compound.
UV-Visible (UV-Vis) Absorption Spectroscopy: The electronic properties of spiro-fluorene compounds are investigated using UV-Vis spectroscopy. rsc.org The absorption spectra reveal the electronic transitions within the molecule. For example, the UV-Vis absorption spectrum of a spiro[fluorene-9,9′-xanthene] derivative in tetrahydrofuran (B95107) (THF) showed a peak at 372 nm. acs.org The absorption characteristics can be influenced by the solvent and the specific substituents on the spiro-fluorene core. acs.orgnih.govresearchgate.net Interchromophore interactions in spiro dimers are typically small, leading to minimal effects on absorption and fluorescence spectra. nih.gov
Table 2: Spectroscopic Data for a Spiro-Fluorene Derivative (BSFXA)
| Spectroscopic Technique | Solvent/State | Peak Location | Reference |
| UV-Vis Absorption | THF | 372 nm | acs.org |
| Fluorescence Emission | THF | 462 nm | acs.org |
This table summarizes the key absorption and emission data for the spiro-fluorene derivative BSFXA in THF solution, highlighting its photophysical properties.
Molecular Conformation and Chirality in Spiro-Fluorene Systems
The spiro-center in spiro[cyclopentane-1,9'-fluorene] is a source of chirality if the substitution pattern on the rings destroys all planes of symmetry and centers of inversion. stackexchange.com The rigid, orthogonal arrangement of the two ring systems can lead to stable enantiomers. This is a form of axial chirality. rsc.org
Structure Property Relationships and Theoretical Investigations
The defining characteristic of spiro[cyclopentane-1,9'-fluorene] is its spiro-linkage, where two molecular ring systems are connected by a single common atom. This orthogonal arrangement has significant implications for the electronic and physical properties of the resulting molecules.
Electronic Structure and Energy Level Alignment Studies
Theoretical and experimental investigations have provided deep insights into the electronic landscape of spiro-fluorene compounds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the electronic and optical properties of these materials.
The HOMO and LUMO energy levels of spiro-fluorene derivatives are tunable through chemical modification. For instance, in a series of spiro[fluorene-9,9′-xanthene] (SFX) based hole-transporting materials, the HOMO energy levels were found to range from -4.9 to -5.1 eV. rsc.org Density Functional Theory (DFT) calculations have shown that in some derivatives, both the HOMO and the lowest exciton (B1674681) level are not confined to the polymer backbone but extend into the side fluorene (B118485) groups of the spirobifluorene units, a phenomenon known as spiroconjugation. acs.org
The introduction of different functional groups allows for precise control over these energy levels. For example, fluorinated aniline (B41778) units can lower the HOMO levels of SFX derivatives, which is advantageous for hole extraction and transport in perovskite-based optoelectronic devices. mdpi.com In one study, the HOMO levels of fluorinated SFX derivatives were determined to be between -5.23 and -5.25 eV. nih.gov Similarly, the introduction of pyrene (B120774) as an electron-donating group can effectively lower the HOMO energy. researchgate.net
The table below summarizes the HOMO and LUMO energy levels of some representative spiro-fluorene derivatives.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Reference |
| SFX-based HTMs | -4.9 to -5.1 | - | rsc.org |
| m-SFX-mF | -5.24 | - | nih.gov |
| m-SFX-oF | -5.24 | - | nih.gov |
| p-SFX-mF | -5.23 | - | nih.gov |
| p-SFX-oF | -5.25 | - | nih.gov |
| 2py-SFDBAO | -5.50 | ~ -3.15 | researchgate.net |
| 9'py-SFDBAO | -5.57 | ~ -3.15 | researchgate.net |
| SFDBAO | -5.95 | ~ -3.15 | researchgate.net |
| Cyanofluorene derivative 1 | -5.91 | -1.25 | chemrxiv.org |
| Cyanofluorene derivative 2 | -5.91 | -1.22 | chemrxiv.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The orthogonal geometry of spiro-fluorene compounds plays a crucial role in mediating charge transfer (CT) processes. In donor-acceptor systems, this architecture can lead to through-space charge transfer (TSCT), where the electron donor and acceptor moieties interact without a direct covalent bond. researchgate.net This is in contrast to through-bond charge transfer.
The nature and substitution pattern of the donor and acceptor groups significantly influence the CT characteristics. For example, in a series of spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one (SFDBAO) derivatives, placing a pyrene donor at the aromatic ketone resulted in a bright CT emission, while substitution at the fluorene led to a dark, non-emissive CT state. researchgate.net This highlights the intricate relationship between molecular structure and the resulting photophysical properties.
Photophysical Behavior and Optical Properties Research
The unique electronic structure of spiro-fluorene derivatives gives rise to interesting photophysical phenomena, including distinct emission characteristics and solvatochromism.
Emission Characteristics and Solvatochromism of Spiro-Fluorene Based Emitters
Spiro-fluorene based emitters can exhibit a wide range of emission colors, from blue to green. acs.orgnih.gov For instance, a series of spiro-(fluorene-9,9′-xanthene)-based emitters displayed sky-blue to green emission. acs.orgnih.gov The emission properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This is often indicative of a polar excited state with charge-transfer character. rsc.org
The emission spectra of some fluorene derivatives have been shown to span the entire visible region depending on the solvent polarity. researchgate.net This sensitivity to the environment makes them promising candidates for use as environmentally sensitive probes. researchgate.netepa.gov Some aminofluorene thiophene (B33073) derivatives even exhibit a dual solvatochromic behavior, showing a bathochromic shift in polar solvents and a hypsochromic shift in nonpolar solvents. core.ac.uk
Thermally Activated Delayed Fluorescence (TADF) Mechanisms in Spiro-Fluorene Emitters
The spiro-architecture has proven to be a valuable design element in the development of materials for Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs).
The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The twisted geometry of spiro compounds helps to spatially separate the HOMO and LUMO, which in turn reduces the ΔEST. umons.ac.be For instance, spiro-configured fluorene-xanthene scaffolds have been successfully used to create TADF emitters with small ΔEST values (< 0.10 eV), high photoluminescence quantum yields (ΦPL ~ 70%), and short delayed fluorescence lifetimes (<10 μs). acs.orgnih.gov These properties are crucial for high-performance OLEDs.
Influence of Spiro-Architecture on Thermal and Morphological Stability
Beyond their electronic and optical properties, the rigid, three-dimensional structure of spiro-fluorene compounds significantly enhances their thermal and morphological stability. This is a critical factor for the longevity and performance of organic electronic devices.
Spiro compounds generally exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td). For example, a series of π-conjugated compounds incorporating spiro[fluorene-9,4'-[4H]indeno[1,2-b]furan] showed significantly higher Tg and Td values (by about 100°C) compared to analogous compounds without the spiro linkage. koreascience.kr Similarly, arylgold(III) complexes incorporating spiro derivatives exhibited high decomposition temperatures of up to 387°C. nih.gov
The bulky nature of the spiro-group also hinders intermolecular interactions and π-stacking, which can prevent the formation of aggregates that often lead to emission quenching. unimi.it This contributes to excellent film-forming properties and morphological stability in the solid state. mdpi.comacs.org For instance, hole-transporting materials based on the spiro[fluorene-9,9′-xanthene] (SFX) core have been shown to possess good morphological stability. mdpi.com
The table below presents thermal stability data for selected spiro-fluorene derivatives.
| Compound/Derivative | Decomposition Temperature (Td) | Melting Point | Reference |
| Cyanofluorene derivative 1 | 313.8 °C | - | chemrxiv.orgunimi.it |
| Cyanofluorene derivative 2 | 301.2 °C | 187.8 °C | chemrxiv.orgunimi.it |
| Arylgold(III) complexes with spiro derivatives | up to 387 °C | - | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Glass Transition and Clearing Point Temperature Enhancement Studies through Spiro-Fluorene Incorporation
The incorporation of spiro-fluorene moieties into polymers and molecular glasses is a well-established strategy for enhancing thermal stability. The spiro-center introduces a significant steric hindrance that restricts the mobility of polymer chains or molecules, leading to a higher glass transition temperature (Tg). The Tg is the temperature at which a material transitions from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is crucial for the morphological stability and longevity of organic electronic devices, preventing deformation under thermal stress.
Research into materials containing similar spiro-fluorene cores demonstrates this principle effectively. For instance, novel fluorene-based compounds with a central spirobifluorene core, TCPC-6 and TCPC-4, exhibit high glass transition temperatures of 108 °C and 143 °C, respectively. researchgate.net Similarly, a series of polyamides synthesized with a spiro[fluorene-9,9′-xanthene] diamine monomer showed high Tg values in the range of 273–289 °C. researchgate.net These high values are attributed to the rigid and bulky spiro structure which hinders polymer chain rotation. researchgate.net
Furthermore, hole-transporting materials (HTMs) developed for perovskite solar cells, which incorporate the spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core, also exhibit excellent thermal stability with decomposition temperatures often exceeding 395 °C. mdpi.comacs.org The introduction of multiple SFX units into a single molecule can further elevate the Tg, as seen in a series of 3D molecules where the Tg increased with the number of SFX units. acs.org
Table 1: Glass Transition Temperatures (Tg) of Materials Incorporating Spiro-Fluorene Cores
| Compound/Polymer | Spiro Core | Glass Transition Temperature (Tg) |
|---|---|---|
| TCPC-6 | 9,9'-Spirobifluorene | 108 °C |
| TCPC-4 | 9,9'-Spirobifluorene | 143 °C |
This table presents data for materials containing spiro-fluorene cores to illustrate the enhancement of glass transition temperature.
Impact on Crystallinity and Amorphous Solid State in Spiro-Fluorene Materials
A key attribute of materials incorporating spiro-fluorene units is their strong tendency to form stable amorphous glasses. The non-planar, orthogonal orientation of the constituent fluorene units in spiro compounds effectively prevents the close molecular packing and long-range order required for crystallization. This results in materials with a disordered, or amorphous, solid-state morphology. researchgate.netmdpi.com
The amorphous nature is highly desirable for applications in organic light-emitting diodes (OLEDs) and solar cells, as it leads to isotropic charge transport and high-quality, uniform thin films. Crystallization in thin films can lead to grain boundaries that act as traps for charge carriers and pathways for device degradation. mdpi.com
Studies on various spiro-fluorene derivatives confirm this behavior. The pseudo-globular structure of functionalized spirobifluorene (SBF) provides high amorphous stability. mdpi.com Likewise, compounds like TCPC-6 and TCPC-4 are reported to have amorphous morphologies in the solid state. researchgate.net Polyamides containing the bulky spiro[fluorene-9,9′-xanthene] structure are also amorphous, as the spiro unit disrupts the π-π stacking of the aromatic polymer chains. researchgate.net While some spiro-based hole-transporting materials may exhibit a mixture of amorphous and crystalline phases, the significant amorphous background is a defining characteristic. rsc.org In many cases, a distinct glass transition is observed without a corresponding melting point, confirming the amorphous nature of the material. mdpi.com
Computational Chemistry Approaches
Computational chemistry, particularly methods based on quantum mechanics, provides invaluable insight into the structure-property relationships of spiro-fluorene compounds at the molecular level. These theoretical approaches allow for the prediction of molecular geometries, electronic structures, and photophysical properties, guiding the rational design of new materials.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
DFT studies on related spirobifluorenes (SBFs) have revealed the phenomenon of "spiroconjugation," where the perpendicular arrangement of the two π-systems allows for electronic coupling between them. This interaction leads to a splitting of the highest occupied molecular orbital (HOMO) into spiro-antibonding (HOMO) and spiro-bonding (HOMO-1) levels. researchgate.net The energy of these frontier molecular orbitals (HOMO and LUMO - Lowest Unoccupied Molecular Orbital) is a critical parameter for organic electronic materials, as it governs their charge injection and transport properties.
For example, in the design of hole-transporting materials based on the spiro[fluorene-9,9'-xanthene] (SFX) core, DFT calculations are used to predict the HOMO energy levels. rsc.orgicm.edu.pl These predictions help in engineering molecules with energy levels that are well-matched with the perovskite layer in solar cells, facilitating efficient hole extraction. mdpi.comrsc.org By modifying the peripheral groups attached to the spiro core, the electronic properties can be fine-tuned, a process that is efficiently guided by DFT simulations. rsc.orgicm.edu.pl
Table 2: Representative DFT-Calculated Properties for Spiro-Core Based Materials
| Molecule Type | Computational Method | Predicted Property | Significance |
|---|---|---|---|
| Spirobifluorene (SBF) | DFT | HOMO / HOMO-1 Splitting | Evidence of Spiroconjugation |
| SFX-based HTMs | DFT | HOMO Energy Level | Tuning for energy level alignment in devices |
This table illustrates the application of DFT to predict key electronic and structural properties of materials with spiro-fluorene cores.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Predictions
While DFT describes the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the properties of electronically excited states. This is essential for understanding the photophysical behavior of spiro-fluorene materials, such as their absorption and emission of light, which is fundamental to their use in OLEDs and other optoelectronic applications.
TD-DFT calculations can predict the energies of electronic transitions, which correspond to the peaks in a molecule's UV-visible absorption spectrum. nih.gov The theory can also be used to model the geometry of the molecule in its excited state and to calculate fluorescence energies. nih.gov For spiro-fluorene compounds, TD-DFT helps to elucidate how spiroconjugation impacts the optical properties. researchgate.net The interaction between the two fluorene units can influence the nature of the excited state, affecting whether it is localized on one unit or delocalized across both, which in turn impacts the emission characteristics. researchgate.net
By simulating the excited-state dynamics, TD-DFT provides predictions of key parameters like radiative lifetimes, which are valuable for designing efficient and stable light-emitting materials. nih.gov For instance, in the development of new fluorescent materials, TD-DFT can screen potential candidates by predicting their emission colors and efficiencies before undertaking complex and costly synthesis. mdpi.com
Applications in Organic Electronics and Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) Applications
The spiro-fluorene core is a key component in the design of materials for high-efficiency and color-pure OLEDs. Its inherent properties allow for the development of both effective emitters and high-performance hole-transporting materials.
While more commonly employed as a core for host materials or hole-transporting layers, the foundational structure of spiro-fluorene is integral to the development of advanced emitters. Donor-acceptor-donor type host materials incorporating a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor have been synthesized for use in highly efficient yellow OLEDs. These materials have demonstrated the potential to achieve high external quantum efficiencies (EQE), with one study reporting a peak EQE of 27.1% for a yellow-emitting OLED. rsc.org The rigid spiro core helps in maintaining the amorphous state of the emitting layer, which is crucial for preventing efficiency roll-off and ensuring high color purity.
The spiro-fluorene architecture is widely utilized in the synthesis of hole-transporting materials (HTMs). By attaching electron-rich amine derivatives to the spirobifluorene core, researchers have developed HTMs with excellent thermal stability and high glass transition temperatures. nih.govnih.gov For instance, three spirobifluorene (SBF)-based HTMs with di-4-tolylamino groups at different positions have been shown to be suitable as universal HTMs for red, green, and blue (RGB) phosphorescent OLEDs. rsc.org These materials exhibit high thermal decomposition temperatures up to 506 °C and glass transition temperatures exceeding 145 °C. rsc.org One of these HTMs, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene, led to maximum external quantum efficiencies of 26.1% for red, 26.4% for green, and 25.4% for blue phosphorescent OLEDs, demonstrating very low efficiency roll-off. rsc.org
Optimization of OLED performance with spiro-fluorene materials involves several strategies. One approach is the modification of the spirobifluorene structure by attaching different functional groups to tune the material's electronic and morphological properties. For example, the synthesis of two new HTMs, HTM 1A and HTM 1B, based on a spirobifluorene core resulted in materials with high decomposition temperatures (over 450 °C). nih.gov A red phosphorescent OLED using HTM 1B as the hole-transporting material showed a maximum current efficiency of 16.16 cd/A, a power efficiency of 11.17 lm/W, and an external quantum efficiency of 13.64%. nih.gov Another strategy involves the design of bipolar host materials, which can balance charge injection and transport, leading to improved efficiency and reduced roll-off. The use of a spiro[fluorene-9,9′-phenanthren-10′-one] core in donor-acceptor-donor type host materials for yellow OLEDs resulted in a high luminance efficiency of 80.0 cd A⁻¹ and a power efficiency of 113.0 lm W⁻¹. rsc.org
Performance of Spiro-Fluorene Based OLEDs
| Device Type | Host/HTM Material | Peak EQE (%) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) |
| Yellow OLED | MS-OC | 27.1 | 80.0 | 113.0 |
| Red PHOLED | HTM 1B | 13.64 | 16.16 | 11.17 |
| Red PHOLED | 3,3′,6,6′-TDTA-SBF | 26.1 | - | - |
| Green PHOLED | 3,3′,6,6′-TDTA-SBF | 26.4 | - | - |
| Blue PHOLED | 3,3′,6,6′-TDTA-SBF | 25.4 | - | - |
Perovskite Solar Cells (PSCs) and Perovskite Light-Emitting Diodes (PeLEDs)
The versatility of the spiro-fluorene core extends to perovskite-based optoelectronics, where it serves as a foundational structure for efficient and stable hole-transporting materials.
The design of novel HTMs based on the spiro[fluorene-9,9′-xanthene] (SFX) core, an analogue of Spiro[cyclopentane-1,9'-fluorene], has been a significant area of research. rsc.org These materials are often easier to synthesize than the widely used Spiro-OMeTAD. whiterose.ac.uk By functionalizing the SFX core with different arylamine moieties, researchers can tune the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of the perovskite layer, facilitating efficient hole extraction. rsc.org For instance, four isomeric SFX-based HTMs with fluorinated aniline (B41778) units were designed and evaluated in both PSCs and PeLEDs. mdpi.com The position of the fluorine atoms was found to influence the HOMO level and the interfacial properties, with one derivative, p-SFX-oF, achieving a power conversion efficiency (PCE) of 15.21% in an inverted PSC. mdpi.com Another study reported a PCE of 20.87% for a PSC using a carbazole-based SFX derivative as the HTM. researchgate.net
Effective interfacial engineering is critical for maximizing the performance of perovskite devices. Spiro-linked HTMs play a crucial role in this by forming a favorable interface with the perovskite layer, which helps to reduce charge recombination and improve charge extraction. nih.govresearchgate.net The three-dimensional structure of spiro compounds helps to create a uniform and defect-free HTL. Modifications to the perovskite surface, such as treatment with hydrophilic molecules, can improve the wettability of the spiro-HTM solution, leading to better interfacial contact and reduced surface roughness. researchgate.net This improved contact accelerates charge extraction and reduces recombination, resulting in higher PCEs. researchgate.net Furthermore, the design of spiro-HTMs with specific functional groups can enhance their interaction with the perovskite surface. For example, replacing methoxy (B1213986) groups with methylsulfanyl groups in a spiro-OMeTAD analogue increased the interaction with the perovskite through Lewis soft S atoms, leading to a PCE of 21.95% in a dopant-free PSC. rsc.org
Performance of Perovskite Solar Cells with Spiro-Fluorene Analogue HTMs
| Perovskite Type | HTM | Power Conversion Efficiency (PCE) (%) |
| MAPbI₃ | mp-SFX-2PA | 16.8 |
| FAPbI₃/MAPbBr₃ | mp-SFX-2PA | 17.7 |
| CH₃NH₃PbI₃ | p-SFX-oF | 15.21 |
| - | SFXDAnCBZ | 20.87 |
| - | SP-SMe (dopant-free) | 21.95 |
| - | SP-Naph | 20.51 |
Liquid Crystalline Organic Semiconductors and Polymers
The spiro-fluorene core is instrumental in the development of high-performance liquid crystalline materials, offering improvements in thermal stability and phase behavior.
Researchers have successfully synthesized a range of nematic spiro[cyclopentyl-1,9']fluorene reactive mesogens. tandfonline.comresearchgate.net These materials are designed with polymerizable end-groups, such as oxetane (B1205548) or non-conjugated dienes, allowing them to be incorporated into cross-linked polymer networks. tandfonline.comresearchgate.net A key finding is that the melting and clearing points of these spiro[cyclopentyl-1,9']fluorenes are significantly higher than those of analogous fluorene (B118485) compounds substituted with 9,9-diethyl or 9,9-dipropyl groups, which are common in light-emitting polymers. tandfonline.comresearchgate.net
Table 1: Comparison of Thermal Properties of Fluorene Derivatives
| Compound Type | Key Structural Feature | Melting Point (°C) | Clearing Point (°C) | Reference |
| Spiro[cyclopentyl-1,9']fluorene Mesogen | Rigid spiro-cyclopentyl group | Higher | Higher | tandfonline.comresearchgate.net |
| 9,9-diethyl-fluorene Mesogen | Flexible alkyl chains | Lower | Lower | tandfonline.comresearchgate.net |
| 9,9-dipropyl-fluorene Mesogen | Flexible alkyl chains | Lower | Lower | tandfonline.comresearchgate.net |
The incorporation of spiro-fluorene units into polymer backbones is a proven strategy for enhancing the thermal stability of the resulting materials. researchgate.net The rigid spiro structure contributes to higher glass transition temperatures (Tg) and decomposition temperatures (Td). koreascience.kr For example, exchanging 9,9-dioctylfluorene units with 3′-nonafluorobutylmethyl-4′-methyl-spiro[cyclopentyl-9,1′] fluorene units in an oligomer resulted in a 37°C increase in Tg and a 61°C increase in the clearing temperature (Tc). researchgate.net
This improved thermal stability is crucial for the operational lifetime and processing of organic electronic devices. rsc.orgrsc.org All-spiro polycycloacetals have demonstrated high thermal stabilities, with degradation temperatures (at 5% mass loss) in the range of 343–370°C and high glass transition temperatures between 179–243°C. rsc.orgrsc.org The rigidity of the spirofluorene structure is credited with these significant improvements, making these polymers advantageous for applications in light-emitting devices. koreascience.kr
Non-Fullerene Acceptors in Organic Photovoltaics Derived from Spiro-Fluorene Systems
Spiro-fluorene derivatives have emerged as a critical class of materials for use as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs). kfupm.edu.sarsc.org NFAs are sought after to overcome the limitations of traditional fullerene acceptors, such as their limited light absorption in the visible spectrum and high manufacturing costs. rsc.org
The three-dimensional, non-planar structure of spiro-fluorene compounds is a key advantage. rsc.org This 3D architecture effectively mitigates the strong intermolecular aggregation that is often observed in planar molecules like perylenediimides (PDIs), a common building block for acceptors. nih.gov By connecting PDI units to a spiro core, such as in the molecule SBF-PDI₄ (which uses a 9,9'-spirobi[9H-fluorene] core), researchers have created acceptors with intense light absorption and high power conversion efficiencies (PCEs). rsc.org For instance, a solar cell using SBF-PDI₄ as the acceptor achieved a PCE of 5.34%. rsc.org
Another example, SCPDT-PDI₄, which features four PDI units attached to a spiro core of 4,4'-spirobi[cyclopenta[2,1-b;3,4-b']dithiophene], exhibited a PCE of 7.11%. nih.govresearchgate.net The rigid spirocyclic side chain can also constrain the motion of flexible alkyl chains, promoting favorable molecular packing and reducing charge recombination, which led to a PCE of 13.56% in one study. nih.gov These results underscore the potential of spiro-fluorene based molecules to serve as high-performance electron acceptors in next-generation organic solar cells. kfupm.edu.sarsc.org
Table 2: Performance of Spiro-Fluorene Based Non-Fullerene Acceptors in Organic Solar Cells
| Acceptor Molecule | Donor Polymer | Power Conversion Efficiency (PCE) | Key Structural Feature | Reference |
| SBF-PDI₄ | PTB7-Th | 5.34% | 9,9′-spirobi[9H-fluorene] core with four PDI units | rsc.org |
| SCPDT-PDI₄ | PTB7-Th | 7.11% | Spiro[cyclopenta[2,1-b;3,4-b']dithiophene] core with four PDI units | nih.govresearchgate.net |
| Spiro-F | PM6 | 13.56% | Rigid spirocyclic alkyl side chain | nih.gov |
Role as Building Blocks in Supramolecular Chemistry and Molecular Recognition
The spiro-fluorene scaffold, particularly the related and more easily derivatized spiro[fluorene-9,9′-xanthene] (SFX) system, serves as a versatile building block in supramolecular chemistry and for creating complex functional molecules. rsc.orgrsc.org The rigid, orthogonal, and three-dimensional geometry of the spiro core is fundamental to its utility. rsc.org
This unique structure allows for the precise spatial arrangement of functional groups, making it an ideal platform for designing molecules with specific recognition properties or for constructing larger, well-defined supramolecular assemblies. For example, the SFX core has been used to create hole-transporting materials where the binary spiro system allows for more straightforward derivatization and tuning of electronic properties compared to symmetrical spirobifluorene. rsc.orgmdpi.com The development of materials exhibiting aggregation-induced emission (AIE) and mechanochromism has also utilized the spiro-fluorene framework, where the propeller-like structure helps to prevent fluorescence quenching in the solid state. rsc.org These examples demonstrate that the spiro-fluorene unit is a powerful tool for chemists to build complex, functional molecular architectures. researchgate.net
Future Research Directions and Emerging Paradigms
Exploration of Novel Spiro-Fused Heterocyclic Systems and their Derivatives
A primary avenue of future research involves the incorporation of the spiro[cyclopentane-1,9'-fluorene] motif into more complex, fused heterocyclic systems. The core concept is to merge the advantageous properties of the spiro-fluorene unit—such as high thermal stability and prevention of intermolecular aggregation—with the diverse electronic functionalities of various heterocycles.
Researchers are actively designing and synthesizing novel derivatives by replacing the cyclopentane (B165970) ring or by fusing aromatic and heterocyclic rings to the fluorene (B118485) backbone. For instance, extending the spiro concept to systems like spiro[acridine-9,9'-fluorene] (SAF) has yielded deep-blue fluorescent materials for Organic Light-Emitting Diodes (OLEDs). In one study, an SAF core was combined with a phenanthroimidazole acceptor moiety, resulting in a material with high thermal stability (glass transition temperature, Tg, of 198 °C) and stable color coordinates for non-doped OLED applications. nih.gov
Another prominent area is the development of spiro[fluorene-9,9′-xanthene] (SFX) based materials. rsc.org20.210.105 These are often termed "low-cost spiro" compounds and serve as versatile platforms for hole-transporting layers (HTLs) in OLEDs and perovskite solar cells. rsc.orgrsc.orgmdpi.com By incorporating N-phenyl-1-naphthylamine groups onto an SFX core, researchers have created HTLs for phosphorescent OLEDs (PHOLEDs) with exceptional performance, including an external quantum efficiency (EQE) of up to 34.7% for red PHOLEDs and a very low efficiency roll-off. rsc.org The exploration of spirooxindole-fused cyclopentanes represents another direction, where cascade reactions are used to construct complex spirocyclic systems with multiple stereocenters, opening doors for applications in chiral electronics and catalysis. acs.org
| Novel Spiro-Fused System | Key Features & Research Findings | Potential Applications |
| Spiro[acridine-9,9'-fluorene] (SAF) Derivatives | High thermal stability (Tg up to 198°C); Suppresses π-π stacking; Bipolar charge transport characteristics. nih.gov | Deep-blue fluorescent emitters for non-doped OLEDs. nih.gov |
| Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives | Considered a "low-cost spiro" alternative; High Tg (>150°C); Excellent hole-transporting properties. rsc.orgrsc.org | High-efficiency hole transport layers for green and red PHOLEDs and perovskite solar cells. rsc.orgmdpi.com |
| Spiro[fluorene-9,9′-phenanthren-10′-one] Derivatives | Bipolar host materials with suitable energy gaps for various emitters. rsc.org | Host materials for high-efficiency (EQE > 27%) yellow PHOLEDs. rsc.org |
| Spirooxindole-Fused Cyclopentanes | Constructed via enantioselective organocascade reactions; Creates multiple stereocenters. acs.org | Chiral materials for advanced applications, potentially in stereoselective sensing or electronics. acs.org |
Advanced Functionalization Strategies for Tunable Optoelectronic and Thermal Properties
The functionalization of the spiro[cyclopentane-1,9'-fluorene] core is a critical strategy for fine-tuning its material properties. Future work will focus on more sophisticated and targeted functionalization to precisely control the electronic energy levels (HOMO/LUMO), charge transport capabilities, and thermal and morphological stability of the resulting materials.
Advanced synthetic methods, such as the Suzuki cross-coupling reaction, are employed to introduce specific functional groups at defined positions on the fluorene unit. rsc.org For example, functionalizing an SFX core with terminal diketopyrrolopyrrole units created a novel three-dimensional non-fullerene acceptor for organic solar cells, achieving a power conversion efficiency of 9.42% with a PTB7 donor polymer. rsc.org This demonstrates a strategy of combining high-potential building blocks to create materials with complementary properties.
Another powerful approach is fluorination. The introduction of fluorine atoms to peripheral aniline (B41778) units on an SFX core allows for systematic tuning of the HOMO levels, which is crucial for matching the energy levels of other layers in an electronic device. mdpi.com This strategy has been shown to improve hole extraction in perovskite solar cells and facilitate charge carrier injection in perovskite LEDs. mdpi.com Furthermore, fluorination can enhance the hydrophobicity and, consequently, the long-term stability of the devices. mdpi.com The synthesis of 2',7'-diarylspiro[cyclopentane-1,9'-fluorene] derivatives is another example of how targeted functionalization can be used to study and control absorption and fluorescence spectra. epa.gov
| Functionalization Strategy | Introduced Group(s) | Impact on Properties | Target Application |
| Aromatic Substitution | Diaryl groups | Modifies absorption and fluorescence spectra. epa.gov | Optoelectronic materials. epa.gov |
| Heterocyclic Integration | Diketopyrrolopyrrole | Creates a non-fullerene acceptor with complementary HOMO/LUMO levels to donor polymers. rsc.org | Organic solar cells. rsc.org |
| Halogenation | Fluorinated-aniline units | Lowers HOMO energy levels for better energy-level alignment; Increases hydrophobicity and stability. mdpi.com | Hole-transporting materials for perovskite solar cells and LEDs. mdpi.com |
| Donor-Acceptor Design | Cyanophenyl groups on spiro[acridine-9,9′-fluorene] | Creates hybridized local and charge-transfer (HLCT) excited states for efficient deep-blue emission. rsc.org | Non-doped OLEDs. rsc.org |
Integrated Computational and Experimental Approaches for Rational Material Design
The traditional trial-and-error approach to materials discovery is increasingly being replaced by a more integrated paradigm that combines computational modeling with experimental synthesis and characterization. This synergy allows for the rational design of spiro[cyclopentane-1,9'-fluorene] derivatives with properties tailored for specific applications.
Density Functional Theory (DFT) has become an indispensable tool in this process. researchgate.netnih.gov Researchers use DFT calculations to predict the geometric and electronic structures, HOMO/LUMO energy levels, and excited-state properties of hypothetical molecules before embarking on complex and time-consuming synthesis. researchgate.net This computational pre-screening helps to identify the most promising candidates for development. For instance, DFT calculations were used to study the electronic properties of a spiro-xanthene-based molecule, predicting its potential for aggregation-induced emission (AIE) and mechanochromic behavior, which were later confirmed experimentally. rsc.org
This integrated approach was also used in the study of indenofluorene, a related polycyclic aromatic hydrocarbon, where various DFT methods were evaluated for their accuracy in predicting spectroscopic data, providing a guide for future computational studies on similar electron-transporting materials. nih.gov By understanding the intrinsic properties of the core skeleton through a combination of solid-state structural analysis and computational studies, researchers can more effectively tune the electron-accepting ability of these materials for use in organic photovoltaics and field-effect transistors. nih.gov
Development of High-Performance, Cost-Effective Spiro-Materials for Scalable Applications
For spiro[cyclopentane-1,9'-fluorene] based materials to transition from the laboratory to industrial applications, such as large-area OLED displays or commercial solar panels, two key challenges must be addressed: performance and cost-effective, scalable production.
Future research will heavily emphasize the development of synthetic routes that are not only efficient but also economically and environmentally sustainable. The development of unexpected one-pot synthesis methods for spiro[fluorene-9,9′-xanthene] (SFX), for example, represents a significant step towards reducing the complexity and cost associated with these materials. 20.210.105 Similarly, exploring green chemistry principles, such as solventless reactions or the use of water as a solvent, can dramatically reduce the environmental impact and cost of synthesis, as demonstrated in the scalable preparation of the related hole-transporter Spiro-OMeTAD. acs.org
Simultaneously, the push for higher performance continues. The design of novel host materials based on spiro[fluorene-9,9′-phenanthren-10′-one] has led to yellow PHOLEDs with a maximum external quantum efficiency (EQE) of 27.1% and a low turn-on voltage of 2.1 V, demonstrating the high potential of these molecular designs. rsc.org The scalability of device fabrication is also a critical factor. Research into deposition techniques compatible with large-scale manufacturing, such as printing or spray-coating for charge transport layers and electrodes, is essential for the commercial viability of perovskite solar cells and other devices using these spiro materials. wikipedia.org The ultimate goal is to create a new generation of spiro-materials that offer elite performance without the prohibitive cost, enabling their widespread adoption in next-generation electronics.
Q & A
Basic Question: What are the primary synthetic strategies for preparing spiro[cyclopentane-1,9'-fluorene] derivatives, and how do reaction conditions influence yields?
Methodological Answer:
Spiro[cyclopentane-1,9'-fluorene] derivatives are typically synthesized via cyclization reactions or transition-metal-catalyzed cross-couplings. For example, a two-step protocol involving Yamamoto coupling with methyl acrylate and nickel(II) catalysts at 80°C yields methyl spiro[cyclopentane-1,9'-fluorene]-2-carboxylate (57% yield over two steps) . Substituents on the fluorene core can be introduced via Suzuki-Miyaura coupling, as demonstrated by the synthesis of bis(4-methoxyphenyl)-substituted derivatives using spiro[cyclopentane-1,9'-fluoren]-3-ene precursors (85% yield) . Key factors affecting yields include catalyst choice (e.g., Ni vs. Pd), temperature, and steric hindrance from substituents.
Basic Question: How are spiro[cyclopentane-1,9'-fluorene] derivatives characterized structurally, and what spectroscopic markers are critical?
Methodological Answer:
Structural characterization relies on 1H/13C NMR and mass spectrometry . For example, spiro[cyclopentane-1,9'-fluorene]-2'-carbonitrile exhibits distinct NMR signals:
- 1H NMR (CDCl3): δ 1.72 (4H, s, cyclopentane protons), 7.06–7.89 ppm (aromatic fluorene protons) .
- MS (FAB): m/z 193 (M++H) .
The cyclopentane protons appear as singlets due to symmetry, while aromatic protons show splitting patterns dependent on substitution. X-ray crystallography is used to confirm spiro-conformation and packing effects .
Advanced Question: How does bromination regioselectivity impact the functionalization of spiro[cyclopentane-1,9'-fluorene] derivatives?
Methodological Answer:
Bromination at the 2',7'-positions of the fluorene moiety is common due to steric and electronic factors. For example, dibromination of spiro[cyclopentane-1,9'-fluorene] using Br2 in dichloromethane yields 2',7'-dibromo derivatives (CAS 441771-49-9) with >70% efficiency . Regioselectivity is influenced by the electron-rich nature of the fluorene aromatic system and steric shielding from the spiro-cyclopentane. Advanced studies employ DFT calculations to predict reactivity and optimize reaction conditions.
Advanced Question: What crystallographic insights explain the thermal stability of spiro[cyclopentane-1,9'-fluorene] derivatives in materials science?
Methodological Answer:
The cross-like packing of 2',7'-diaryl-substituted derivatives enhances thermal stability. X-ray studies reveal that bulky aryl groups (e.g., 4-methoxyphenyl) induce rigid, planar arrangements via π-π stacking and van der Waals interactions, increasing melting points (e.g., 214–216°C for bis(4-methoxyphenyl) derivatives) . Thermal gravimetric analysis (TGA) shows decomposition temperatures >300°C, making these compounds suitable for OLEDs and high-temperature polymers.
Advanced Question: How do substituents on the spiro[cyclopentane-1,9'-fluorene] core affect radical stability in mechanistic studies?
Methodological Answer:
Electron-withdrawing groups (e.g., carbonyl or cyano) stabilize radicals via conjugation. For instance, N-methoxy-N-methyl derivatives act as radical clocks to study single-electron transfer (SET) mechanisms . Cyclopentane's rigidity reduces steric strain compared to smaller spiro-rings (e.g., cyclopropane), enhancing radical longevity. ESR spectroscopy and kinetic studies (e.g., radical trapping with TEMPO) quantify stability and reaction pathways .
Advanced Question: What methodologies resolve contradictions in reported synthetic yields for spiro[cyclopentane-1,9'-fluorene] derivatives?
Methodological Answer:
Yield discrepancies often arise from substituent effects or catalyst loading . For example:
- Bis(4-trifluoromethylphenyl) derivatives achieve 74% yield with Pd(PPh3)4 , while unsubstituted analogs require higher catalyst loads.
- Steric hindrance in 2',7'-dibromo derivatives reduces yields to ~70% .
Systematic optimization via Design of Experiments (DoE) or high-throughput screening identifies optimal conditions (e.g., solvent polarity, temperature gradients).
Advanced Question: How do computational methods guide the design of spiro[cyclopentane-1,9'-fluorene]-based materials?
Methodological Answer:
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and optical behavior. For example:
- Substituents like methoxy groups lower bandgaps by 0.3–0.5 eV, enhancing charge transport .
- Molecular dynamics simulations model packing efficiency in thin films for OLED applications .
Experimental validation via UV-Vis and cyclic voltammetry aligns with computational data, ensuring reliability.
Advanced Question: What analytical challenges arise in characterizing spiro[cyclopentane-1,9'-fluorene] degradation products?
Methodological Answer:
Degradation products (e.g., fluorene derivatives or cyclohexane fragments) require LC-MS/MS or GC-MS for detection. For example:
- Oxidative degradation under UV light produces fluorenone derivatives, identified via m/z shifts (+16 Da) .
- Thermal decomposition generates cyclopentane fragments detectable by GC-MS (e.g., m/z 220 for parent ions) .
Accelerated aging studies under controlled conditions (temperature, humidity) correlate degradation pathways with environmental stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
